molecular formula C21H42OSi B11835054 Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-

Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-

Cat. No.: B11835054
M. Wt: 338.6 g/mol
InChI Key: WBOYDIISRFUFHQ-HXUWFJFHSA-N
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Preparation Methods

The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- typically involves the reaction of appropriate alkyl or aryl halides with silanes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently and cost-effectively .

Mechanism of Action

Biological Activity

Silane compounds, particularly those with quaternary ammonium functionalities, have garnered significant attention for their biological activities, particularly in antimicrobial applications. The compound in focus, Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-, exhibits promising properties that can be leveraged in various biomedical fields. This article explores its biological activity through a review of relevant studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₃₈H₈₀OSi
  • Molecular Weight : 581.1267 g/mol
  • IUPAC Name : tert-Butyldimethyl(dotriacontyloxy)silane

This silane is characterized by its long hydrocarbon chains and quaternary ammonium group, which contribute to its amphiphilic nature, enabling interactions with both hydrophilic and hydrophobic environments.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of silane compounds, particularly those modified with quaternary ammonium groups. These compounds demonstrate significant efficacy against various microbial strains.

Case Studies

  • Antimicrobial Efficacy Against Biofilms :
    A study evaluated the antimicrobial activity of a quaternary ammonium silane against polymicrobial biofilms. Results indicated that the silane significantly reduced colony-forming units (CFUs) by approximately 80% compared to control groups, showcasing its potential as an effective antimicrobial agent in dental applications .
  • Macrophage Polarization :
    Another investigation focused on the effects of a related silane compound on macrophage polarization. The study found that treatment with this silane reduced levels of pro-inflammatory cytokines (IL-6) while promoting the expression of anti-inflammatory markers (IL-10). This suggests that silanes may play a role in modulating immune responses during tissue repair processes .
  • Surface Modification for Bacterial Resistance :
    Silanes have been employed to modify surfaces of dental implants, leading to reduced bacterial adhesion and biofilm formation. The immobilization of silanes on titanium surfaces was shown to enhance osteoblast differentiation while simultaneously decreasing bacterial colonization .

The antimicrobial action of quaternary ammonium silanes is primarily attributed to their ability to disrupt microbial cell membranes. The lipophilic alkyl chains penetrate bacterial membranes, leading to cell lysis and death. Additionally, these compounds can alter the surface properties of materials, enhancing their resistance to microbial colonization .

Data Summary

Study Focus Findings
Biofilm Reduction80% reduction in CFUs from polymicrobial biofilms with silane treatment .
Cytokine ModulationSignificant decrease in IL-6 and increase in IL-10 levels in macrophages treated with silanes .
Surface ModificationEnhanced osteoblast differentiation and reduced bacterial adhesion on modified titanium surfaces .

Properties

Molecular Formula

C21H42OSi

Molecular Weight

338.6 g/mol

IUPAC Name

tert-butyl-dimethyl-[(4S)-pentadec-1-yn-4-yl]oxysilane

InChI

InChI=1S/C21H42OSi/c1-8-10-11-12-13-14-15-16-17-19-20(18-9-2)22-23(6,7)21(3,4)5/h2,20H,8,10-19H2,1,3-7H3/t20-/m1/s1

InChI Key

WBOYDIISRFUFHQ-HXUWFJFHSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC#C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCC(CC#C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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